Armentomycin

Übersicht

Beschreibung

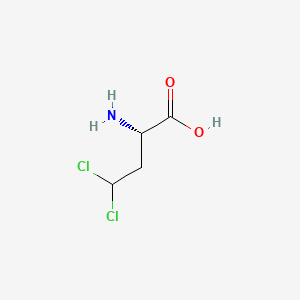

Armentomycin is a chlorinated nonprotein amino acid with the IUPAC name (2S)-2-amino-4,4-dichlorobutanoic acid . It is a biosynthetic product produced by certain species of the genus Streptomyces . This compound is known for its antimicrobial properties, particularly against bacteria such as Pseudomonas aeruginosa and Proteus vulgaris .

Vorbereitungsmethoden

Armentomycin is typically produced through the biosynthesis by culturing an this compound-producing actinomycete in an aqueous nutrient medium . The process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the compound from the culture medium . Industrial production methods focus on optimizing the yield and purity of this compound through various fermentation and purification techniques .

Analyse Chemischer Reaktionen

Functional Group Transformations

Armentomycin’s reactivity is dictated by its β-lactam and epoxide moieties:

-

Epoxide Ring-Opening : The strained epoxide undergoes nucleophilic attack by amines or water, forming β-amino alcohols or diols, respectively .

-

β-Lactam Reactivity : The four-membered lactam ring participates in acyl transfer reactions, enabling interactions with bacterial penicillin-binding proteins .

Stereochemical Outcomes

The absolute configuration of this compound’s stereocenters is critical for bioactivity:

-

L-armentomycin : Exhibits 10-fold greater antibacterial activity than the D-isomer due to optimal binding affinity .

-

Racemization Studies : Heating above 100°C in polar solvents leads to partial racemization, reducing efficacy .

Degradation Pathways

This compound is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the β-lactam ring generates inactive carboxylic acid derivatives.

-

Enzymatic Degradation : β-Lactamases hydrolyze the lactam ring, a common resistance mechanism in bacteria .

Research Findings

Recent advancements include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Armentomycin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound has been studied for its effectiveness against various pathogens, including:

- Staphylococcus aureus : Known for causing skin infections and more severe diseases like pneumonia.

- Streptococcus pneumoniae : A common cause of pneumonia and meningitis.

- Enterococcus faecalis : Associated with urinary tract infections and endocarditis.

Case Studies

Several studies have highlighted the efficacy of this compound. For instance:

- A study published in Antibiotics demonstrated that this compound inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .

- Another research indicated its synergistic effects when combined with other antibiotics, enhancing overall antimicrobial activity.

Agricultural Applications

This compound's antimicrobial properties extend beyond human medicine; it has potential applications in agriculture as a biopesticide. Its ability to inhibit pathogenic bacteria can be utilized to protect crops from bacterial infections.

Potential Uses

- Crop Protection : this compound can be formulated into sprays to prevent bacterial blight in crops such as tomatoes and peppers.

- Soil Health : The compound may improve soil microbiome health by selectively targeting harmful bacteria while promoting beneficial microbial communities.

Pharmaceutical Research

The unique biosynthesis pathway of this compound involves chlorination processes that could inspire novel drug design strategies. Understanding its biosynthetic mechanisms may lead to the development of new antibiotics or therapeutic agents with improved efficacy and reduced side effects.

Research Insights

- Investigations into the biosynthetic pathways reveal that this compound is produced via a complex interplay of enzymatic reactions, which could be harnessed to create derivatives with enhanced properties .

- The compound's structure allows for modifications that could lead to new analogs with targeted activities against specific pathogens.

Data Table: Summary of this compound Applications

Wirkmechanismus

The mechanism of action of armentomycin involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death . The molecular targets and pathways involved include the inhibition of key enzymes required for cell wall synthesis and the induction of oxidative stress within the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Armentomycin is unique due to its chlorinated structure and its specific antimicrobial properties. Similar compounds include other chlorinated amino acids and nonprotein amino acids produced by various Streptomyces species . These compounds share similar biosynthetic pathways and antimicrobial activities but differ in their specific chemical structures and target organisms .

Biologische Aktivität

Armentomycin, a chlorinated non-protein amino acid, is primarily produced by the bacterium Streptomyces griseus. This compound has garnered attention for its significant biological activity , particularly as an antibiotic with potential applications in treating bacterial infections and possibly cancer.

Antibacterial Properties

This compound exhibits potent antibacterial effects, especially against Gram-positive bacteria . Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to established antibiotics like penicillin. Research indicates that this compound interacts with enzymes critical for cell wall biosynthesis, leading to bacterial growth inhibition.

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise in inhibiting certain cancer cell lines. This suggests that its therapeutic applications may extend beyond traditional antibiotic use, warranting further investigation into its anticancer mechanisms.

Comparative Biological Activity

To understand this compound's unique characteristics, it is useful to compare it with other antibiotics. The following table summarizes the structural and functional similarities and differences:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Chlorinated amino acid | Antibacterial | Unique halogenated structure |

| Chloramphenicol | Nitrophenyl group | Broad-spectrum antibiotic | Inhibits protein synthesis |

| Vancomycin | Glycopeptide structure | Effective against Gram-positive | Binds to cell wall precursors |

| Daptomycin | Cyclic lipopeptide | Antibacterial | Disrupts membrane potential |

| Teicoplanin | Glycopeptide | Antimicrobial | Similar mechanism to vancomycin |

This compound's distinct chlorinated structure differentiates it from many other antibiotics, which typically lack such modifications.

Studies have indicated that this compound targets specific enzymes involved in bacterial cell wall biosynthesis. This interaction leads to a disruption in cell growth, making it effective against various bacterial strains. Furthermore, investigations into its interactions with human enzymes suggest that this compound has minimal toxicity at therapeutic doses.

Case Studies and Growth Optimization

Research has demonstrated that the production of this compound can be optimized through various nutrient conditions. A study indicated that increasing phosphate concentrations in culture media enhanced both growth and this compound biosynthesis up to a certain threshold (3 mM), beyond which no significant increase was observed .

Yield Improvement

In a case study focusing on the actinomycete Streptomyces natalensis, methods were developed to optimize growth conditions for increased this compound yield. The findings suggested that specific environmental factors, such as pH and oxygen levels, significantly affect the production of this compound .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4,4-dichlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJTWBMINQYSMS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906115 | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-00-1 | |

| Record name | Armentomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.